molecular formula C13H26N2 B12665536 C,C'-Methylenebiscyclohexylamine CAS No. 26635-60-9

C,C'-Methylenebiscyclohexylamine

Cat. No.: B12665536
CAS No.: 26635-60-9
M. Wt: 210.36 g/mol
InChI Key: SPJXZYLLLWOSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

C,C’-Methylenebiscyclohexylamine can be synthesized through the hydrogenation of methylenedianiline. This process involves the reduction of methylenedianiline using hydrogen gas in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of C,C’-Methylenebiscyclohexylamine often involves the catalytic hydrogenation of methylenedianiline. The process is carried out in large reactors where methylenedianiline is exposed to hydrogen gas and a suitable catalyst under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

C,C’-Methylenebiscyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C,C’-Methylenebiscyclohexylamine has a wide range of applications in scientific research:

    Chemistry: Used as a curing agent for epoxy resins and as a building block in organic synthesis.

    Biology: Investigated for its potential use in the development of antimicrobial agents.

    Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of C,C’-Methylenebiscyclohexylamine involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and interact with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the stabilization of specific molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C,C’-Methylenebiscyclohexylamine is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions.

Properties

CAS No.

26635-60-9

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-[(1-aminocyclohexyl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C13H26N2/c14-12(7-3-1-4-8-12)11-13(15)9-5-2-6-10-13/h1-11,14-15H2

InChI Key

SPJXZYLLLWOSLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2(CCCCC2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.